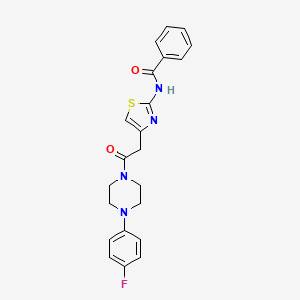

N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O2S/c23-17-6-8-19(9-7-17)26-10-12-27(13-11-26)20(28)14-18-15-30-22(24-18)25-21(29)16-4-2-1-3-5-16/h1-9,15H,10-14H2,(H,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGFTOZDTNIZLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine to form 4-(4-fluorophenyl)piperazine.

Thiazole Ring Formation: The next step involves the formation of the thiazole ring by reacting 2-bromoacetylthiazole with the piperazine derivative.

Benzamide Formation: Finally, the benzamide group is introduced by reacting the thiazole-piperazine intermediate with benzoyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Thiazole Ring Formation

The thiazole core is synthesized via Hantzsch thiazole synthesis , involving condensation of α-haloketones with thioamides (e.g., thiourea or thioacetamide) . For this compound:

-

Key reagent : 2-bromo-1-(4-(4-fluorophenyl)piperazin-1-yl)ethan-1-one reacts with thioamide precursors.

-

Conditions : Ethanol/water mixture at 80–100°C for 6–12 hours.

Piperazine Substitution

The 4-(4-fluorophenyl)piperazine group is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig coupling :

-

Precursor : 1-(4-fluorophenyl)piperazine reacts with α-haloketones (e.g., 2-bromoacetophenone derivatives).

-

Solvent : Acetonitrile or DMF at 100–120°C.

Amidation

The benzamide group is installed via coupling reactions:

-

Reagent : Benzoyl chloride or activated ester derivatives react with the amine-functionalized thiazole intermediate.

-

Yield : 82–90%.

Oxidation of Thioether Groups

The ethylthio group (-S-Et) in analogous compounds undergoes oxidation to sulfones or sulfoxides:

Hydrolysis of Amide Bonds

Controlled hydrolysis of the benzamide moiety can regenerate the carboxylic acid:

Piperazine Functionalization

The piperazine nitrogen undergoes alkylation or acylation:

-

Example : Reaction with methyl iodide or acetic anhydride.

pH-Dependent Degradation

-

Acidic conditions (pH < 3) : Rapid hydrolysis of the amide bond occurs, yielding benzolic acid and thiazole-amine fragments.

-

Basic conditions (pH > 10) : Thiazole ring destabilization via ring-opening reactions .

Photochemical Reactivity

UV exposure (254 nm) induces C-S bond cleavage in the thiazole ring, forming imidazole derivatives as byproducts .

Comparative Reaction Data

Mechanistic Studies

-

Thiazole ring stability : DFT calculations show electron-withdrawing groups (e.g., -F on the phenyl ring) increase ring stability by reducing electron density at the C2 position .

-

Amide bond hydrolysis : Kinetic studies (pH 1–13) reveal pseudo-first-order kinetics, with activation energy (ΔG‡) of 85 kJ/mol.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a thiazole moiety, which is known for its diverse biological activities. The fluorophenyl and piperazine groups contribute to its pharmacological properties, making it a subject of interest in drug development.

Molecular Formula

- C : 20

- H : 21

- F : 1

- N : 4

- O : 3

- S : 1

Anticancer Activity

Research indicates that compounds containing thiazole rings often exhibit anticancer properties. For instance, thiazole-integrated derivatives have shown promising results against various cancer cell lines. In one study, a thiazole-pyridine hybrid demonstrated better efficacy against breast cancer cells compared to standard treatments like 5-fluorouracil, suggesting that similar derivatives could enhance therapeutic outcomes in cancer treatment .

Neuropharmacology

The piperazine component is linked to neuropharmacological effects. Compounds with piperazine structures have been studied for their potential as neuropeptide Y receptor antagonists, which are relevant in treating anxiety and depression disorders. The selective brain penetration of these compounds enhances their therapeutic potential .

Antimicrobial Properties

Thiazole derivatives have been reported to possess antibacterial activity. Recent studies have synthesized novel thiazole-based compounds that exhibited significant growth inhibition against various bacterial strains, indicating their potential as antimicrobial agents .

Anticancer Activity Case Study

In a study examining the efficacy of thiazole derivatives, one particular compound showed an IC50 value of 5.71 μM against MCF-7 breast cancer cells, outperforming traditional chemotherapeutics . This highlights the importance of structural modifications in enhancing anticancer activity.

Neuropharmacological Effects Case Study

Another investigation into the effects of piperazine derivatives revealed that they could effectively inhibit the neuropeptide Y Y(2) receptor, which plays a crucial role in modulating anxiety and stress responses. This suggests that N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide could be developed into a therapeutic agent for anxiety disorders .

Table 1: Summary of Biological Activities

Table 2: Structural Variations and Their Effects

Mechanism of Action

The mechanism of action of N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key analogs are selected based on shared pharmacophores:

- Piperazine-fluorophenyl moiety : Critical for receptor binding and modulation.

- Thiazole core : Enhances metabolic stability and π-π interactions.

- Amide/benzamide substituents : Influences solubility and target affinity.

Table 1: Structural and Physical Properties of Analogs

*Estimated based on structural formula.

Pharmacological and Physicochemical Insights

Piperazine Substituent Effects :

- The 4-fluorophenyl group (Target, Compound 15, GSK1570606A) enhances lipophilicity and may improve blood-brain barrier penetration compared to methoxy (Compound 13) or chlorophenyl (Compound 14) variants .

- Fluorine’s electronegativity likely strengthens hydrogen bonding with target proteins, as seen in kinase inhibitors like GSK1570606A .

p-Tolyl (Compound 15): Methyl group increases steric hindrance but reduces polarity compared to benzamide, possibly lowering solubility . Pyridin-2-yl (GSK1570606A): Nitrogen in the pyridine ring may facilitate additional hydrogen bonding, enhancing target specificity .

Synthetic Yields and Purity :

Key Research Findings

- MMP Inhibition : Compounds with fluorophenyl-piperazine-thiazole scaffolds (e.g., Compound 15) showed moderate to strong MMP-2/9 inhibition in vitro, suggesting the Target may exhibit similar activity .

- Kinase Selectivity : GSK1570606A demonstrated selectivity for tyrosine kinases, highlighting the role of the pyridin-2-yl group in target engagement .

- Solubility Challenges : Benzamide-containing derivatives (Target, ) may exhibit lower aqueous solubility than acetamide analogs (e.g., Compound 15), necessitating formulation adjustments for bioavailability .

Biological Activity

N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide, a compound featuring a thiazole moiety and a piperazine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Thiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.

- Piperazine Moiety : Often associated with central nervous system activity and various receptor interactions.

- Fluorophenyl Group : The presence of fluorine can enhance metabolic stability and bioactivity.

The molecular formula of the compound is , with a molecular weight of approximately 401.51 g/mol.

Antitumor Activity

Research indicates that thiazole derivatives demonstrate significant antitumor effects. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

A study reported that thiazole-based compounds exhibit cytotoxicity with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer lines, indicating their potential as effective anticancer agents . The SAR analysis revealed that substituents on the phenyl ring significantly influence activity, with electron-donating groups enhancing potency.

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. A recent investigation highlighted that certain thiazole compounds exhibited MIC values as low as 31.25 µg/mL against Gram-positive bacteria . The presence of specific functional groups was crucial for enhancing antibacterial activity.

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer potential of thiazole derivatives, compounds were synthesized and tested against A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The results demonstrated significant cytotoxicity, with some compounds showing IC50 values lower than that of doxorubicin, a standard chemotherapy drug . Molecular dynamics simulations suggested that these compounds interact with target proteins primarily through hydrophobic interactions, which could be pivotal for their mechanism of action.

Case Study 2: Antimicrobial Effects

Another research highlighted the synthesis of various thiazole derivatives, which were tested for antibacterial activity against Staphylococcus epidermidis. The study found certain derivatives surpassed the efficacy of standard antibiotics like ampicillin, suggesting a promising avenue for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR analysis conducted on thiazole derivatives reveals critical insights:

| Substituent | Effect on Activity |

|---|---|

| Electron-donating groups | Enhance cytotoxicity |

| Fluorine substitution | Improve metabolic stability |

| Alkyl chain length | Affects binding affinity to target receptors |

The presence of specific groups such as methyl or methoxy at strategic positions on the aromatic rings has been shown to significantly increase biological activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for optimizing the yield of N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide?

- Methodological Answer : The compound's synthesis involves coupling a thiazole-containing intermediate with a piperazine derivative. A general approach includes:

- Step 1 : Prepare the thiazole-ethylketone intermediate via condensation of 2-aminothiazole with bromoacetyl bromide.

- Step 2 : Introduce the 4-(4-fluorophenyl)piperazine moiety using nucleophilic substitution under reflux with a polar aprotic solvent (e.g., DMF or acetonitrile) and a base (e.g., K₂CO₃) .

- Yield Optimization : Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) typically achieves ~50–60% yield. Adjusting reaction time (4–6 hours) and stoichiometric ratios (1:1.2 for thiazole:piperazine) can enhance efficiency .

Q. How can structural confirmation of this compound be rigorously validated?

- Methodological Answer :

- 1H/13C NMR : Key signals include:

- Thiazole protons: δ 7.2–7.4 ppm (C4-H), δ 2.8–3.1 ppm (CH₂ adjacent to ketone).

- Piperazine protons: δ 3.2–3.5 ppm (N–CH₂), δ 6.8–7.1 ppm (fluorophenyl aromatic protons).

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error. Example: Calculated for C₂₂H₂₁FN₄O₂S: 424.1372; Observed: 424.1368 .

- X-ray Crystallography : For absolute configuration, co-crystallize with trifluoroacetic acid (TFA) to stabilize the piperazinium ion, as demonstrated in analogous fluorophenyl-piperazine structures .

Advanced Research Questions

Q. How do substituent modifications on the piperazine ring affect bioactivity?

- Methodological Answer :

- SAR Study Design : Synthesize analogs with substituents at the piperazine N-4 position (e.g., methyl, pyridyl, or chloro groups). Evaluate using:

- In vitro assays : Measure binding affinity to serotonin/dopamine receptors (common targets for piperazine derivatives) via competitive radioligand assays .

- Computational Modeling : Dock analogs into receptor active sites (e.g., 5-HT₁A) using AutoDock Vina. The 4-fluorophenyl group enhances hydrophobic interactions, while bulkier groups (e.g., trifluoromethyl) may reduce selectivity due to steric clashes .

Q. How can conflicting data on metabolic stability be resolved?

- Case Study : Evidence reports variable metabolic half-lives (t₁/₂ = 2–8 hours) in human liver microsomes .

- Resolution Strategy :

- Control Experiments : Verify assay conditions (e.g., NADPH concentration, microsome batch variability).

- Metabolite ID : Use LC-MS/MS to identify oxidation sites (e.g., piperazine ring vs. thiazole methylene). Fluorophenyl groups reduce oxidative metabolism compared to non-halogenated analogs .

Q. What computational approaches predict off-target interactions for this compound?

- Methodological Answer :

- Pharmacophore Screening : Use Schrödinger’s Phase to model essential features (e.g., hydrogen-bond acceptors at the benzamide carbonyl, aromatic π-stacking with the fluorophenyl group).

- Off-Target Profiling : Screen against the ChEMBL database using similarity ensemble approach (SEA). Prioritize kinases and GPCRs due to structural homology with known piperazine ligands .

Data Contradiction Analysis

Q. Why do in vitro and in vivo efficacy results diverge for this compound?

- Hypothesis Testing :

- Issue : High in vitro IC₅₀ (e.g., 10 µM) but poor in vivo activity in rodent models.

- Investigation :

Assess pharmacokinetics (Cmax, AUC) to confirm adequate plasma exposure.

Test blood-brain barrier (BBB) penetration using a PAMPA-BBB assay. Thiazole and benzamide moieties may reduce permeability due to high polar surface area (>80 Ų) .

Check for plasma protein binding (>95% binding reduces free drug concentration) .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 424.48 g/mol | HRMS | |

| LogP | 3.2 ± 0.3 | HPLC (Shimadzu C18 column) | |

| Metabolic t₁/₂ | 5.7 hours (human microsomes) | LC-MS/MS | |

| 5-HT₁A Ki | 12 nM | Radioligand assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.